Cinnamamide, N,N-diethyl-alpha-methyl-, (E)-
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Overview
Description
H17NO It belongs to the class of cinnamic acid derivatives
Structure: Cinnamamide consists of a cinnamic acid moiety (a phenyl ring with a vinyl group) attached to an amide functional group.
Natural Occurrence: While it is not commonly found in nature, cinnamic acid derivatives are present in various plants and exhibit diverse pharmacological activities.
Preparation Methods
Synthetic Routes::
Ammonolysis Reaction:
Chemical Reactions Analysis
Cinnamamide undergoes various reactions, including:
Ammonolysis: Formation of cinnamamide from methyl cinnamates and amines.
Oxidation: Can be oxidized to form cinnamic acid.
Reduction: Reduction of the double bond in the vinyl group.
Substitution: Substituents can be introduced on the phenyl ring.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Cinnamamide has been explored in several fields:
Medicine: Its derivatives exhibit anti-inflammatory, analgesic, and other pharmacological activities .
Chemistry: Used as a building block for more complex molecules.
Mechanism of Action
The exact mechanism by which cinnamamide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
Cinnamamide’s uniqueness lies in its combination of cinnamic acid and amide functionalities. Similar compounds include other cinnamic acid derivatives, such as cinnamic acid itself and related analogs.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(E)-N,N-diethyl-2-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H19NO/c1-4-15(5-2)14(16)12(3)11-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3/b12-11+ |
InChI Key |
JPSZOUBPWNTIFL-VAWYXSNFSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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